4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline is a compound that combines the structural features of benzothiazole and quinoline, two important classes of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology and anti-inflammatory treatments.
The compound can be synthesized through various chemical reactions involving benzothiazole and quinoline derivatives. Research has highlighted its synthesis and biological evaluation, demonstrating its potential as a bioactive agent.
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline falls under the category of heterocyclic compounds. It is classified as a benzothiazole derivative and a quinoline derivative, both of which are known for their pharmacological properties.
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline typically involves several steps, including:
The synthesis process may include purification steps such as recrystallization or chromatography to isolate the desired product in high yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline consists of a benzothiazole ring fused with a chloroquinoline moiety. The compound's molecular formula is C_{11}H_{7}ClN_{2}S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms.
Key structural data include:
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions using solvents like dimethyl sulfoxide or ethanol. Reaction yields and product purities are monitored using chromatographic techniques.
The mechanism of action for 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline involves its interaction with biological targets, potentially including enzymes or receptors involved in cancer cell proliferation or inflammation pathways.
Studies have shown that similar compounds exhibit activity against specific kinases or inflammatory mediators. The exact mechanism may involve inhibition of certain pathways leading to apoptosis in cancer cells or modulation of inflammatory responses .
Relevant data from studies indicate that modifications to this compound can significantly influence its biological activity .
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline has potential applications in:
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline represents a strategically designed hybrid molecule incorporating two pharmacologically significant heterocyclic systems: the benzothiazole and quinoline scaffolds. This compound, with the molecular formula C₁₆H₉ClN₂S and a molecular weight of 296.77 g/mol [2], exemplifies the modern approach in medicinal chemistry to develop novel therapeutic agents through rational molecular hybridization. The structural architecture positions the benzothiazole moiety at the 4-position of a 2-chloroquinoline ring, creating a conjugated system with potential electronic delocalization that influences both biological interactions and materials properties. Within contemporary drug discovery, such hybrid molecules are increasingly prioritized due to their ability to engage multiple biological targets simultaneously or enhance binding affinity through synergistic interactions conferred by distinct heterocyclic components [3] [8]. The inclusion of a chlorine atom at the quinoline's 2-position further modulates electronic characteristics and serves as a versatile handle for subsequent synthetic modifications, enhancing the molecule's utility as a synthetic intermediate for generating structurally diverse libraries [5].
Benzothiazole-quinoline hybrids occupy a prominent position in both therapeutic development and advanced materials research due to their distinctive electronic configurations and diverse bioactivity profiles:
Antimicrobial and Antitubercular Applications: Hybrid structures incorporating benzothiazole and quinoline units have demonstrated exceptional potency against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting minimum inhibitory concentrations (MIC₉₀) reaching the sub-micromolar range (e.g., 0.968 µM) [8]. The benzothiazole component is postulated to inhibit critical enzymes like decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), disrupting arabinogalactan biosynthesis essential for mycobacterial cell wall integrity. Meanwhile, the quinoline moiety facilitates penetration through complex lipid barriers, enabling activity against drug-resistant strains [8].
Anticancer Potential: Benzothiazole derivatives exhibit selective antitumor properties, with mechanisms including interference with mitochondrial function, inhibition of tyrosine kinases, and induction of apoptosis. The structural planarity of the benzothiazole-quinoline framework facilitates intercalation into DNA or stacking within protein binding pockets, making these hybrids promising scaffolds for developing targeted oncology therapeutics [3].
Materials Science Applications: The extended π-conjugation in benzothiazole-quinoline hybrids confers exceptional optoelectronic properties. Derivatives serve as emissive layers in organic light-emitting diodes (OLEDs), where their near-coplanar geometry (e.g., dihedral angles often <10°) promotes efficient π-electron delocalization and high quantum yields [9]. Intramolecular non-covalent interactions, such as S···O contacts (~2.8 Å), further stabilize molecular conformations beneficial for charge transport in photovoltaic devices or luminescent materials [5] [9].
Table 1: Comparative Structural Attributes of Key Benzothiazole-Quinoline Hybrids
Compound | Molecular Formula | Key Structural Features | Primary Application Domain |
---|---|---|---|
4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline | C₁₆H₉ClN₂S | Chloro-substitution at quinoline C2; benzothiazole-quinoline linkage at C4 | Medicinal chemistry intermediate; Biological probe |
Quinoline-urea-benzothiazole hybrids | Variable | Urea linker between quinoline and benzothiazole | Antitubercular agents (MIC₉₀ down to 0.968 µM) [8] |
10-(1,3-Benzothiazol-2-yl)-1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[3,2-g]pyrido[3,2,1-hi]quinoline | C₂₆H₂₆N₂O₂S | Fused polycyclic system; intramolecular S···O interaction (2.813 Å) | OLED emitters [9] |
4-(1,3-Benzothiazol-2-yl)phenol | C₁₃H₉NOS | Phenolic OH group para to benzothiazole linkage | Fluorescent probes; Ligand for metal complexes |
The exploration of benzothiazoles spans over a century, evolving from industrial applications to sophisticated pharmaceutical agents:
Early Industrial Utilization: Benzothiazole's initial significance emerged in the rubber industry, where 2-mercaptobenzothiazole (MBT) derivatives served as accelerators for sulfur vulcanization, enhancing cross-linking efficiency and material durability [10]. Concurrently, benzothiazole dyes like thioflavin provided foundational tools for histopathology and textile coloration [10].
Biosynthetic Insights and Natural Occurrence: Research into natural product chemistry revealed benzothiazoles like annuloline and firefly luciferin, biosynthesized via condensation pathways between cysteine derivatives and quinones or aldehydes [10]. This understanding informed early biomimetic synthetic strategies, transitioning from simple cyclization of 2-aminothiophenols with carboxylic acid derivatives (e.g., aldehydes, acid chlorides) to more complex metal-catalyzed methodologies [10].
Modern Pharmacological Development: The late 20th century witnessed a paradigm shift with the identification of riluzole (a 2-aminobenzothiazole) as a neuroprotective agent for amyotrophic lateral sclerosis (1995). This breakthrough catalyzed extensive structure-activity relationship (SAR) studies on benzothiazole pharmacophores, leading to optimized derivatives targeting monoamine oxidases, kinases, and G-protein-coupled receptors [10]. The strategic incorporation of benzothiazole into hybrid frameworks, particularly with quinolines, represents a contemporary refinement leveraging synergistic bioactivity [3] [8].
Chlorine introduction at the quinoline C2 position in 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline profoundly impacts molecular properties:
Electronic and Steric Modulation: The chlorine atom's strong electron-withdrawing character induces positive polarization at adjacent carbon atoms (C2 and C4), enhancing susceptibility to nucleophilic displacement reactions. This facilitates further derivatization (e.g., Suzuki coupling, amination) to generate analogs with tailored physicochemical properties [5]. Sterically, the chlorine occupies a peripheral position, minimally perturbing core planarity essential for π-stacking interactions in biological targets or materials [8].
Biological Activity Enhancement: Chloro-substituted quinolines frequently exhibit improved pharmacokinetic profiles, including enhanced membrane permeability and metabolic stability. In antimicrobial contexts, the chlorine atom may participate in halogen bonding with enzyme residues (e.g., carbonyl oxygens or π-systems), augmenting target affinity [8]. Hybrids like 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline leverage this effect, potentially contributing to observed potency against resistant pathogens [8].
Crystallographic and Supramolecular Behavior: Chlorine substituents influence solid-state packing via halogen···π, halogen–halogen, or C−H···Cl interactions. While specific crystal data for 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline is limited, studies on analogs like N-(1,3-benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide reveal halogen-dependent packing motifs impacting material stability and solubility [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5